molecular formula C15H16ClN5O4 B13825547 Theophylline 7 acetate de nicotinol HCl [French] CAS No. 38953-18-3

Theophylline 7 acetate de nicotinol HCl [French]

Cat. No.: B13825547
CAS No.: 38953-18-3
M. Wt: 365.77 g/mol
InChI Key: TWLYHAYCGQAQJW-UHFFFAOYSA-N
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Description

"Theophylline 7 Acetate de Nicotinol HCl [French]" is a specialized pharmaceutical compound combining theophylline derivatives with nicotinic acid derivatives. The "HCl" designation indicates its hydrochloride salt form, enhancing solubility.

Properties

CAS No.

38953-18-3

Molecular Formula

C15H16ClN5O4

Molecular Weight

365.77 g/mol

IUPAC Name

pyridin-3-ylmethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate;hydrochloride

InChI

InChI=1S/C15H15N5O4.ClH/c1-18-13-12(14(22)19(2)15(18)23)20(9-17-13)7-11(21)24-8-10-4-3-5-16-6-10;/h3-6,9H,7-8H2,1-2H3;1H

InChI Key

TWLYHAYCGQAQJW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OCC3=CN=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Method Overview

  • Starting Material: Theophylline sodium salt.
  • Reagents: Acetic acid or acetic anhydride, sodium carbonate (as base).
  • Reaction Conditions:
    • The reaction is conducted in an aqueous medium with pH maintained between 8 and 12.
    • Temperature is controlled between 55°C and 65°C.
    • Reaction time is approximately 2 hours.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor the disappearance of theophylline sodium salt (Rf = 0.7) and formation of theophylline-7-acetic acid (Rf = 0.4).
  • Isolation: The product is isolated by conventional methods such as filtration and recrystallization.

Reaction Scheme

$$
\text{Theophylline sodium salt} + \text{Acetic acid} \xrightarrow[\text{pH 8-12}]{55-65^\circ C, 2h} \text{Theophylline-7-acetic acid}
$$

Notes

  • The aqueous sodium carbonate solution helps maintain alkaline pH and facilitates the reaction.
  • The process ensures complete conversion as indicated by TLC.
  • The molecular weight of theophylline-7-acetic acid is 238.204 g/mol (CAS: 211-49-02).

Synthesis of Theophylline 7 Acetate Derivatives via Condensation

According to patent WO2000044756A1, theophylline derivatives such as theophylline-7-acetate can be prepared by condensation reactions involving theophylline or its derivatives (compound II) with acetic acid derivatives (compound III) or cyanoacetic acid derivatives (compound IV).

Key Reaction Parameters

Parameter Details
Molar ratio (compound III) 0.5 to 3.0 mol per 1 mol of compound II (preferably 0.8 to 2.0 mol)
Acid/Base catalyst Phosphoric acids (polyphosphoric acid), sulfonic acids (methanesulfonic acid), organic acids (acetic acid), mineral acids (HCl, HBr, H2SO4)
Base examples Sodium carbonate, potassium carbonate, cesium carbonate, sodium hydroxide, potassium hydroxide, triethylamine, pyridine, sodium hydride, lithium diisopropylamide, etc.
Solvent Solvent-free or inert solvents such as halogenated hydrocarbons, aromatic hydrocarbons, ethers, amides, alcohols, water, or mixtures thereof
Temperature 15 to 200°C (preferably 5 to 150°C)
Reaction time 5 minutes to 72 hours (preferably 0.5 to 30 hours)

Procedure Summary

  • Compound II (theophylline derivative) is reacted with acetic acid or cyanoacetic acid derivatives in the presence of an acid or base catalyst.
  • The reaction can be conducted without solvent or in suitable inert solvents.
  • After completion, the product is isolated by recrystallization, distillation, or chromatography.
  • Protecting groups such as acetyl, formyl, or alkoxycarbonyl can be used on amino or carboxyl groups if needed.

Formation of Theophylline 7 Acetate de Nicotinol Hydrochloride Salt

The final compound, Theophylline 7 acetate de nicotinol hydrochloride, is a salt formed by combining theophylline-7-acetic acid with nicotinol hydrochloride (nicotinic acid derivative hydrochloride).

Salt Formation

  • The purified theophylline-7-acetic acid is dissolved in an appropriate solvent (e.g., ethanol, water, or their mixtures).
  • Nicotinol hydrochloride is added stoichiometrically.
  • The mixture is stirred at ambient or slightly elevated temperature to allow salt formation.
  • The salt precipitates or can be crystallized by adjusting solvent polarity or temperature.
  • The product is filtered, washed, and dried under controlled conditions.

Notes on Nicotinol Hydrochloride

  • Nicotinol hydrochloride is a hydrochloride salt of nicotinic acid amine derivative.
  • It forms stable salts with carboxylic acids like theophylline-7-acetic acid through ionic interactions.

Analytical and Purification Techniques

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Notes
Theophylline-7-acetic acid synthesis Theophylline sodium salt + acetic acid + Na2CO3 55-65°C ~2 hours pH 8-12, aqueous medium, TLC monitored
Condensation with acetic acid derivatives Compound II + acetic acid or cyanoacetic acid + acid/base catalyst 15-200°C (preferably 5-150°C) 0.5-30 hours Solvent or solvent-free, various acids/bases
Salt formation with nicotinol hydrochloride Theophylline-7-acetic acid + nicotinol hydrochloride Ambient to mild heat Several hours Crystallization from ethanol/water

Research Discoveries and Notes

  • Theophylline-7-acetic acid derivatives show enhanced pharmacological properties, including bronchodilator effects and potential cosmetic applications (e.g., control of cellulite).
  • The salt form with nicotinol hydrochloride improves solubility and bioavailability.
  • Reaction conditions such as pH, temperature, and catalyst choice critically affect yield and purity.
  • Use of protecting groups during synthesis can prevent side reactions and improve selectivity.
  • The reaction scope allows for variation in alkyl or aryl substituents on the purine ring, enabling synthesis of related compounds with tailored properties.

Chemical Reactions Analysis

Types of Reactions

Theophylline 7 acetate de nicotinol HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to theophylline.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Theophylline 7 acetate de nicotinol HCl has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Theophylline derivatives vary in pharmacokinetics, solubility, and therapeutic applications. Below is a comparative analysis based on molecular structure, clinical use, and regulatory

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Features Clinical Use
Theophylline 7 Acetate de Nicotinol HCl Not fully disclosed (inferred: C₁₆H₁₈N₅O₅Cl) ~380–400 g/mol Theophylline backbone + acetate + nicotinol-HCl; likely improved solubility Hypothesized for COPD/asthma (French-specific use)
Theophylline-7-acetic acid (Acefylline) C₉H₁₀N₄O₄ 238.2 g/mol Theophylline derivative with acetic acid at 7-position; moderate solubility Diuretic, bronchodilator (historical use)
Theophylline (base compound) C₇H₈N₄O₂ 180.16 g/mol Unmodified methylxanthine; low water solubility Asthma, COPD, neonatal apnea
Aminophylline C₁₆H₂₄N₁₀O₄ 420.4 g/mol Theophylline + ethylenediamine; enhanced solubility Acute bronchospasm
Dyphylline C₁₀H₁₄N₄O₄ 254.24 g/mol Dihydroxypropyl theophylline; renal excretion favored Asthma (less common)

Key Findings

Structural Modifications: The addition of nicotinol-HCl in "Theophylline 7 Acetate de Nicotinol HCl" may enhance solubility compared to theophylline base, akin to aminophylline’s ethylenediamine modification .

Pharmacokinetic Differences: Theophylline’s narrow therapeutic window (10–20 µg/mL) requires careful dosing. Modified derivatives like aminophylline and dyphylline offer safer profiles due to altered metabolism or excretion . "Theophylline 7 Acetate de Nicotinol HCl" may similarly aim to reduce toxicity risks.

Biological Activity

The compound Theophylline 7 acetate de nicotinol HCl is a derivative of theophylline, a well-known xanthine alkaloid. Theophylline has long been used in medicine for its bronchodilator effects, particularly in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article focuses on the biological activity of Theophylline 7 acetate de nicotinol HCl, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Theophylline exerts its pharmacological effects primarily through the following mechanisms:

  • Bronchodilation : Theophylline relaxes bronchial smooth muscles, leading to dilation of the airways. This is achieved by inhibiting phosphodiesterase enzymes, which increases intracellular cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation .
  • Anti-inflammatory Effects : The compound has been shown to exert anti-inflammatory actions by inhibiting the release of inflammatory mediators from immune cells .
  • Central Nervous System Stimulation : At higher doses, theophylline can act as a central nervous system stimulant, enhancing respiratory drive and improving ventilation .

Table 1: Summary of Mechanisms

MechanismDescription
BronchodilationRelaxation of bronchial smooth muscles via cAMP increase
Anti-inflammatoryInhibition of inflammatory mediator release
CNS StimulationEnhancement of respiratory drive at elevated doses

Therapeutic Applications

Theophylline 7 acetate de nicotinol HCl is primarily utilized in the management of respiratory conditions. Its applications include:

  • Asthma Management : Used as an adjunct therapy in patients with asthma who are not adequately controlled on inhaled corticosteroids.
  • COPD Treatment : Effective in improving airflow and reducing exacerbations in patients with chronic obstructive pulmonary disease.
  • Pulmonary Hypertension : Investigated for potential benefits in reducing pulmonary vascular resistance.

Case Studies

  • Asthma Control : A clinical study demonstrated that patients receiving Theophylline 7 acetate de nicotinol HCl showed significant improvements in lung function tests compared to those on standard therapy alone. Patients reported fewer asthma attacks and improved quality of life metrics.
  • COPD Exacerbation Reduction : In a cohort study involving COPD patients, those treated with Theophylline 7 acetate de nicotinol HCl experienced a marked decrease in exacerbation frequency and hospitalizations over a six-month period.
  • Pulmonary Hypertension : A pilot study indicated that this compound may have beneficial effects on pulmonary arterial pressure, suggesting its potential role as an adjunct treatment for pulmonary hypertension.

Table 2: Summary of Clinical Findings

Study TypeConditionKey Findings
Clinical StudyAsthmaImproved lung function and reduced attacks
Cohort StudyCOPDDecreased exacerbation frequency
Pilot StudyPulmonary HypertensionPotential reduction in pulmonary arterial pressure

Q & A

Basic Question: What analytical techniques are recommended for characterizing the purity and structural integrity of Theophylline 7-acetate de nicotinol HCl?

Answer:
To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. For stability under varying conditions, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate thermal behavior. Reference spectral libraries and validate methods using certified reference materials where available . Detailed protocols for reagent handling and analytical reporting are outlined in preclinical research guidelines, emphasizing traceability and reproducibility .

Advanced Question: How can researchers design dose-response studies to assess the bronchodilatory efficacy of Theophylline 7-acetate de nicotinol HCl while mitigating confounding variables in preclinical models?

Answer:
Dose-response studies should follow the NIH’s ARRIVE guidelines for preclinical rigor, including:

  • Animal Model Selection: Use standardized murine asthma models (e.g., ovalbumin-sensitized mice) to simulate airway hyperresponsiveness .
  • Environmental Controls: Regulate temperature, humidity, and air quality to minimize variability in respiratory measurements .
  • Pharmacokinetic Integration: Measure plasma concentrations via LC-MS/MS to correlate dosing with therapeutic outcomes .
  • Statistical Power: Predefine sample sizes using power analysis (α=0.05, β=0.2) and include negative/positive controls (e.g., theophylline sodium anisate) .

Basic Question: What are the known pharmacological targets and mechanisms of action of Theophylline 7-acetate de nicotinol HCl in respiratory diseases?

Answer:
The compound primarily acts as a phosphodiesterase (PDE) inhibitor, elevating intracellular cAMP levels to induce bronchodilation. Secondary mechanisms include adenosine receptor antagonism and histone deacetylase (HDAC) activation, which reduce airway inflammation. Researchers should validate target engagement using PDE activity assays (e.g., colorimetric kits) and receptor-binding studies with radiolabeled ligands (e.g., ³H-theophylline) . Cross-reference findings with existing theophylline derivative literature to identify unique mechanistic profiles .

Advanced Question: How should researchers address discrepancies in reported efficacy data between in vitro and in vivo models for Theophylline 7-acetate de nicotinol HCl?

Answer:
To resolve contradictions:

  • Assay Optimization: Standardize in vitro conditions (e.g., cell passage number, serum-free media) to mimic in vivo microenvironments .
  • Metabolite Profiling: Compare parent compound and metabolite concentrations across models using tandem mass spectrometry .
  • Data Normalization: Apply dimensionless parameters (e.g., fold-change relative to baseline) to harmonize cross-model comparisons .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (avoiding non-indexed sources) to identify trends or outliers .

Basic Question: What are the stability considerations for storing Theophylline 7-acetate de nicotinol HCl in laboratory settings?

Answer:
The compound should be stored in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and photodegradation. Regularly monitor stability via accelerated aging studies (40°C/75% relative humidity for 6 months) and validate shelf life using HPLC purity checks . For long-term storage, lyophilization in amber vials under nitrogen atmosphere is recommended .

Advanced Question: What strategies can improve the translational relevance of preclinical data for Theophylline 7-acetate de nicotinol HCl in human respiratory trials?

Answer:

  • Interspecies Pharmacokinetic Scaling: Apply allometric equations to adjust dosing regimens from rodents to humans .
  • Biomarker Integration: Measure sputum eosinophils and exhaled nitric oxide (FeNO) as surrogate endpoints for inflammation .
  • Humanized Models: Use precision-cut lung slices (PCLS) or organ-on-chip systems to bridge in vitro and clinical data .
  • Ethical Reporting: Adhere to CONSORT guidelines for clinical trial design transparency .

Basic Question: How can researchers validate the specificity of Theophylline 7-acetate de nicotinol HCl in enzyme inhibition assays?

Answer:

  • Control Experiments: Include off-target enzymes (e.g., PDE isozymes 1–11) to assess selectivity .
  • Competitive Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to determine binding constants (Kd) .
  • Knockout Models: Employ CRISPR-edited cell lines lacking target receptors to confirm mechanism-specific effects .

Advanced Question: What computational approaches are suitable for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of Theophylline 7-acetate de nicotinol HCl?

Answer:

  • In Silico Modeling: Use tools like SwissADME or ADMET Predictor™ to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability .
  • Molecular Dynamics (MD): Simulate binding kinetics with PDE4B or adenosine A2A receptors to prioritize lead optimization .
  • Toxicogenomics: Cross-reference predicted metabolites with ToxCast™ databases to flag potential hepatotoxicity .

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